2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid is a member of acridines.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs) were synthesized using acetic acid, and their structures were analyzed through X-ray crystallography and density functional theory (DFT). This synthesis process potentially relates to the compound due to the similar chemical structure and the use of acetic acid in the process (Patel et al., 2022).
Pharmacological Profile
- A pyrrolizine derivative, structurally different but potentially related in mechanism, was shown to inhibit cyclo-oxygenase and 5-lipoxygenase. This highlights the potential pharmacological applications of similar compounds (Laufer et al., 1994).
Molecular Docking Studies
- The compound's potential for molecular docking, particularly in relation to proteins like the main protease (Mpro) of SARS-CoV-2, could be inferred from similar compounds. The study's focus on 2,4-dimethoxy-THPQs and their binding affinities provides insight into the possible interactions of related compounds with biological targets (Patel et al., 2022).
Catalytic and Bioactivity Roles
- Research into copper complexes with herbicides (including 2,4-dichlorophenoxy-acetic acid and others) underscores the potential role of similar compounds in forming bioactive complexes, possibly relevant to the compound (Psomas et al., 1998).
Conformational Analysis
- Studies on compounds like N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, which share structural similarities, provide valuable insights into the conformational properties and behavior of such molecules (Kataev et al., 2021).
Crystal Structure Studies
- Understanding the crystal structure of related compounds can provide insights into the potential crystallography of 2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid. Studies on various phenoxyalkanoic acids and their metal complexes offer relevant data (O'reilly et al., 1987).
Antioxidant Activity
- The investigation of certain thio]acetic acids for their antioxidant properties in biological systems could be analogous to potential applications of the compound (Palamar et al., 2021).
Properties
Molecular Formula |
C24H23ClN2O5S |
---|---|
Molecular Weight |
487 g/mol |
IUPAC Name |
2-[[6-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-20-11-21(32-2)19(10-16(20)25)27-24(30)13-7-8-15-18(9-13)26-17-6-4-3-5-14(17)23(15)33-12-22(28)29/h7-11H,3-6,12H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
FPIJGQYIKXQHHG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.